N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. The compound features a phenyl group at the 1-position, a benzyl group at the N6-position, and a 3-methylphenyl substituent at the N4-position. Pyrazolo[3,4-d]pyrimidine scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
6-N-benzyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-18-9-8-12-20(15-18)28-23-22-17-27-31(21-13-6-3-7-14-21)24(22)30-25(29-23)26-16-19-10-4-2-5-11-19/h2-15,17H,16H2,1H3,(H2,26,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPULVRJWNBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methylphenyl groups, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Substituent Variations and Structural Implications
*Calculated based on substituent additions to the core structure (C₁₁H₈N₅: pyrazolo[3,4-d]pyrimidine + 1-phenyl).
Key Observations
Aromatic vs. In contrast, the cyclopentyl analog () may exhibit improved membrane permeability due to higher lipophilicity . Ethyl and dipropyl groups (–6) reduce aromaticity but introduce flexibility, which could modulate metabolic stability .
Substituent Position Effects: The 3-methylphenyl group (meta position) in the target compound vs. the 2-methylphenyl (ortho) in alters steric accessibility. Ortho-substituents may hinder binding to planar targets .
Steric and Electronic Profiles: Bulky isopropyl groups () may limit interaction with deep binding pockets but improve selectivity by excluding off-targets . The diethylaminoethyl group in (G932-0072) introduces a basic nitrogen, enhancing aqueous solubility via protonation .
Biological Activity
N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolopyrimidine class. Its unique structure and diverse biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 6-N-benzyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine. Its molecular formula is , and it features a pyrazolo[3,4-d]pyrimidine core with various substituents.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N6 |
| Molecular Weight | 414.48 g/mol |
| IUPAC Name | 6-N-benzyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often utilizes catalysts and specific temperature and pressure settings to optimize yield and purity.
Typical Synthetic Route:
- Preparation of Pyrazole Derivative : Synthesize a pyrazole core through hydrazine derivatives.
- Formation of Pyrimidine Ring : Condense the pyrazole with a pyrimidine derivative.
- Substitution Reactions : Introduce benzyl and methylphenyl groups via substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : It has shown potential in inhibiting cancer cell lines by targeting specific kinases involved in tumor growth.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting nitric oxide production and pro-inflammatory cytokines.
- Antibacterial Effects : Preliminary studies suggest that it can disrupt bacterial cell membranes, leading to cell lysis .
Case Studies
- Antitumor Activity :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
